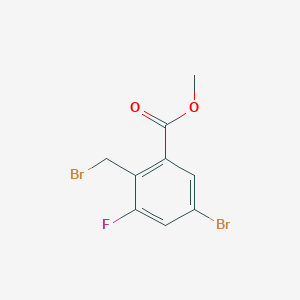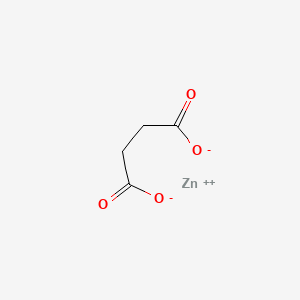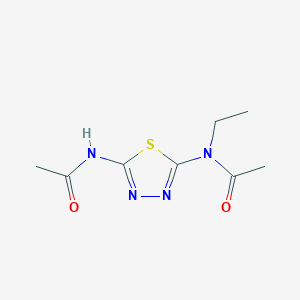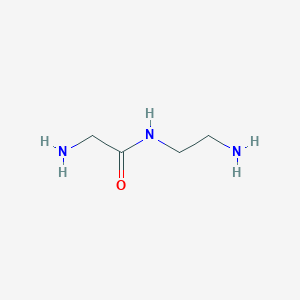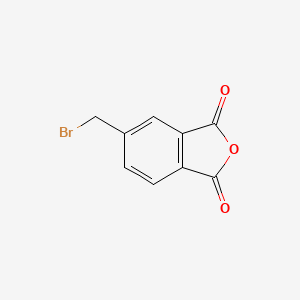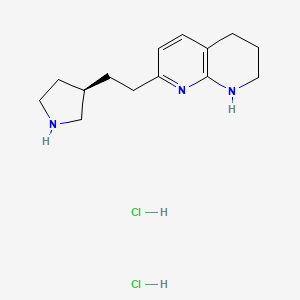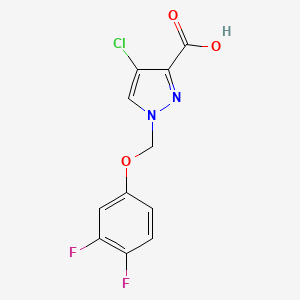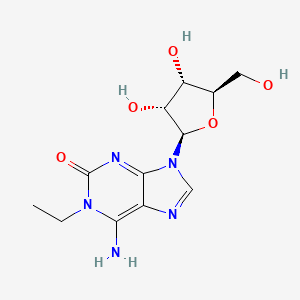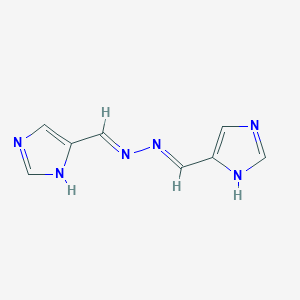
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is an organic compound characterized by the presence of two imidazole rings connected via a hydrazine bridge. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science. The imidazole rings in its structure provide both hydrogen-bond donating and accepting sites, making it a versatile building block for supramolecular architectures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .
Wissenschaftliche Forschungsanwendungen
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis((1H-imidazol-2-yl)methylene)hydrazine: Similar structure but with imidazole rings at different positions.
1,2-Bis((thiophene-3-yl)methylene)hydrazine: Contains thiophene rings instead of imidazole.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Features a benzene ring instead of a hydrazine bridge.
Uniqueness
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is unique due to its specific arrangement of imidazole rings and the presence of a hydrazine bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and material science .
Eigenschaften
Molekularformel |
C8H8N6 |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+ |
InChI-Schlüssel |
JFLHUGVGGWZXSR-NPJRDEIVSA-N |
Isomerische SMILES |
C1=C(NC=N1)/C=N/N=C/C2=CN=CN2 |
Kanonische SMILES |
C1=C(NC=N1)C=NN=CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


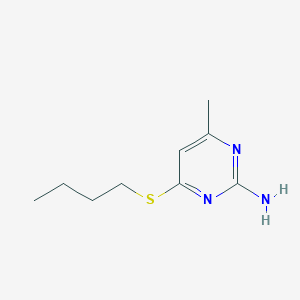
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
